Methyl apholate

Description

Historical Context and Evolution of Research on Aziridine-based Chemosterilants

The investigation into chemical compounds capable of inducing sterility in insects has a history rooted in the need for effective pest management strategies. Early research explored various avenues to disrupt insect reproduction, laying the groundwork for the development of chemosterilants.

Early Investigations into Insect Sterilization Agents in Academic Research

Academic research into insect sterilization agents began to gain traction with the recognition of the potential for disrupting insect reproduction as a control method researchgate.net. Early studies explored different approaches to achieve sterility, moving beyond traditional insecticides that focused on mortality annualreviews.org. The concept of the sterile insect technique (SIT), which involves releasing sterile insects to mate with wild populations and reduce reproduction, was conceived in the 1930s and 1940s researchgate.netbiorxiv.org. This concept provided a significant impetus for the search for effective sterilization agents, including chemical compounds scispace.com.

Emergence of Alkylating Agents as Research Tools in Entomological Studies

The discovery that certain chemical compounds, particularly alkylating agents, could induce sterility in insects marked a significant development in entomological studies annualreviews.orgnih.gov. Alkylating agents function by introducing alkyl groups into biological molecules, including DNA, which can lead to chromosomal damage and inhibit reproductive success ebi.ac.uk. This property made them valuable research tools for studying insect reproductive biology and for exploring the potential of chemical sterilization as a pest control method annualreviews.org. Studies in insects like the house fly (Musca domestica) identified aziridinyl-based DNA alkylating agents as effective chemosterilants nih.gov.

Positioning of Methyl Apholate (B1665135) within the Broader Apholate Research Landscape

Methyl apholate belongs to the class of aziridine-based chemosterilants, a group that includes compounds like apholate and tepa nih.gov. Apholate, specifically, is a well-studied aziridine (B145994) derivative that demonstrated effectiveness in inducing sterility in various insect species annualreviews.orgebi.ac.uk. Research into apholate and other related polyfunctional aziridines provided a foundation for understanding the effects of this class of compounds on insect reproduction annualreviews.org. This compound, sharing the core aziridine structure with apholate, is positioned within this research landscape as a related compound investigated for its similar potential to induce sterility ontosight.ai. The study of this compound contributes to the broader understanding of how structural variations within the aziridine class influence their biological activity as chemosterilants.

Structure

2D Structure

Properties

CAS No. |

3527-55-7 |

|---|---|

Molecular Formula |

C18H36N9P3 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

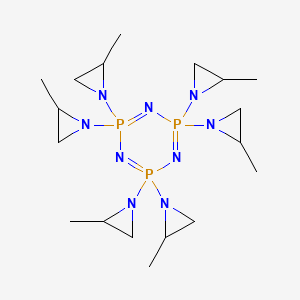

2,2,4,4,6,6-hexakis(2-methylaziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C18H36N9P3/c1-13-7-22(13)28(23-8-14(23)2)19-29(24-9-15(24)3,25-10-16(25)4)21-30(20-28,26-11-17(26)5)27-12-18(27)6/h13-18H,7-12H2,1-6H3 |

InChI Key |

NGZPBOGBIKWFQY-UHFFFAOYSA-N |

SMILES |

CC1CN1P2(=NP(=NP(=N2)(N3CC3C)N4CC4C)(N5CC5C)N6CC6C)N7CC7C |

Canonical SMILES |

CC1CN1P2(=NP(=NP(=N2)(N3CC3C)N4CC4C)(N5CC5C)N6CC6C)N7CC7C |

Appearance |

Solid powder |

Other CAS No. |

3527-55-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl apholate; NSC 58788; NSC-58788; NSC58788 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Analogs of Methyl Apholate

Advanced Synthetic Approaches to Methyl Apholate (B1665135) and Related Aziridinyl Structures

Advanced synthetic approaches to methyl apholate and related tris-(aziridinyl) phosphine (B1218219) oxides often involve the reaction of phosphorus oxychloride with aziridine (B145994) or a substituted aziridine, such as 2-methylaziridine (B133172). google.comgoogle.com A common challenge in these syntheses is the presence of water, which can lead to side reactions with phosphorus oxychloride and affect the efficiency of the transformation. google.com

One method described for preparing tris-(2-methyl-aziridinyl) phosphine oxide involves reacting 2-methylaziridine with phosphorus oxychloride at temperatures ranging from -20°C to 30°C. google.com To mitigate issues with water, approaches have been developed that aim to obtain highly concentrated 2-methylaziridine solutions (greater than or equal to 96%) before reacting with phosphorus oxychloride. google.com This can involve generating a methylaziridine water solution from raw materials like sodium hydroxide (B78521) and acidic sulfuric acid-beta-amino isopropyl ester, followed by the addition of an alkaline substance and separation to achieve a higher concentration. google.com

Another method for preparing tris-(aziridinyl) phosphine oxide involves reacting ethylenimine (aziridine) with phosphorus oxychloride in a heterogeneous medium. google.com This reaction is carried out at low temperatures, typically between -5°C and -15°C, in a mixture of a water-immiscible solvent emulsified with an aqueous solution of alkali. google.com The presence of excess alkali is crucial to neutralize the acid formed during the reaction. google.com Similar methods are applied for the preparation of tris-(2-methyl-aziridinyl) phosphine oxide using propylenimine (2-methylaziridine). google.com Organic solvents such as benzene, toluene, xylene, methylene (B1212753) dichloride, trichloromethane, and ethylene (B1197577) dichloride, or combinations thereof, can be used in these synthesis steps. google.com

The synthesis of chiral aziridine phosphine oxides, which are related aziridinyl structures, has also been explored. nih.gov These syntheses often involve starting materials with chiral substituents in the aziridine ring. nih.gov

Research into the Design and Synthesis of this compound Analogs for Mechanistic Elucidation

Research into the design and synthesis of this compound analogs is often driven by the need to understand the mechanisms of action associated with this class of compounds. Analogs with structural variations are synthesized to investigate how specific changes to the molecule affect its chemical reactivity and interaction with biological targets. acs.org

Studies have explored the synthesis of aziridine phosphine oxides bearing various chiral substituents in the aziridine ring and different phosphine moieties, such as a triphenylphosphine (B44618) group. nih.gov The choice of substituents is often guided by literature data suggesting the biological activity of certain aromatic phosphines and phosphine oxides. nih.gov

The synthesis of apholate analogs, including those with variations in the aziridinyl groups or the central phosphorus moiety, allows for the study of structure-activity relationships. acs.orgcapes.gov.br By systematically altering the structure, researchers can gain insights into which parts of the molecule are essential for its activity and how these structural features influence its chemical behavior, such as its ability to act as an alkylating agent. ebi.ac.uk

Stereochemical Considerations in this compound Synthesis Research

Stereochemical considerations are important in the synthesis of aziridinyl compounds, including this compound and its analogs, particularly when chirality is present in the molecule. cambridge.orgresearchgate.net While racemic forms of aziridine derivatives are readily available, procedures for their synthesis in enantiomerically pure form are more limited. scielo.br

Research has focused on developing enantioselective methods for the synthesis of substituted aziridines, which can serve as precursors for chiral aziridinyl phosphine oxides. scielo.brnih.gov Techniques such as asymmetric transfer hydrogenation of α-amino ketones followed by cyclization have been employed to obtain chiral aziridines with high enantiomeric excess. scielo.br

Controlling the stereochemistry during the formation of the aziridine ring and the subsequent attachment to the phosphorus center is crucial for synthesizing specific stereoisomers of this compound analogs. researchgate.netrsc.org This is particularly relevant when studying the biological activity of these compounds, as different stereoisomers can exhibit different pharmacological profiles. researchgate.net

Investigation of Chemical Stability and Reactivity of Synthesized this compound Compounds under Experimental Conditions

The chemical stability and reactivity of synthesized this compound compounds are critical factors investigated under various experimental conditions. Aziridinyl compounds, in general, are known for their high reactivity due to the strained three-membered ring. ebi.ac.uk This reactivity is often associated with their ability to act as alkylating agents. ebi.ac.uk

Studies on the stability of aziridinyl derivatives, including those structurally related to this compound, have shown that many of these compounds can be unstable in acidic media. annualreviews.org The pH of the surrounding environment can significantly influence their degradation. annualreviews.org

The reactivity of this compound and its analogs is primarily characterized by the opening of the aziridine ring, which allows them to alkylate various nucleophilic centers in biological molecules. ebi.ac.uk This alkylating property is central to their chemical behavior and is investigated through reactions with model compounds and in biological systems. ebi.ac.uk

Understanding the stability of these compounds under storage and experimental conditions is also important for ensuring the reliability of research findings. iarc.fr Factors such as temperature, light, and the presence of moisture or other reactive species can affect their integrity.

Molecular and Cellular Mechanisms of Action of Methyl Apholate

Alkylation Mechanisms on Biological Macromolecules

As an alkylating agent, methyl apholate (B1665135) can form covalent bonds with nucleophilic centers in biological molecules. ebi.ac.uk This interaction can lead to structural and functional changes in these macromolecules. ebi.ac.uk

Research into Interactions with Nucleic Acids and Genetic Material

Research indicates that alkylating agents like apholate can cause changes in genetic material and chromosomal damage. britannica.comcdnsciencepub.com Studies on the effect of apholate on bone-marrow chromosomes in mice showed various aberrations, including chromatid breaks, subchromatid breaks, and exchanges. cdnsciencepub.com These aberrations were observed at different time intervals after treatment, suggesting a direct action on the chromosomes. cdnsciencepub.com The aziridine (B145994) groups within the apholate molecule are considered to play a role in inducing these aberrations. cdnsciencepub.com

The interaction of alkylating agents with DNA can involve the formation of adducts. nih.gov These adducts, formed by the covalent binding of alkyl groups to DNA, can interfere with DNA replication and transcription, ultimately leading to mutations and other forms of genetic damage. nih.gov While the specific DNA alkylation products of methyl apholate are not explicitly detailed in the provided text, the general mechanism of alkylating agents on nucleic acids involves such modifications. nih.gov

Studies on the ovaries of insects treated with apholate have also revealed drastic influences, including the presence of irregular clumps of chromatin material, indicating damage to genetic material. entomon.in

Investigation of Impact on Phospholipids (B1166683) and Cellular Membrane Integrity

Phospholipids are major components of cell membranes, and their structure and arrangement are critical for membrane integrity and function. savemyexams.comlibretexts.orgmdpi.com Phospholipid methylation is a process that can modulate cellular processes such as calcium transport, receptor function, and membrane microviscosity. nih.gov

While the provided information does not directly detail this compound's specific interactions with phospholipids or its direct impact on membrane integrity through alkylation, some studies mention ultrastructural changes in cellular organelles, including the cell membrane, following exposure to related compounds or in the context of cellular damage. nih.govnih.gov The highly reactive nature of alkylating agents suggests a potential for interaction with the various components of the cell membrane, including phospholipids, which could affect membrane fluidity, permeability, and the function of embedded proteins. ebi.ac.uksavemyexams.comlibretexts.orgmdpi.com

Cellular Processes Disruption Research

The molecular interactions of this compound with biological macromolecules translate into significant disruptions of fundamental cellular processes.

Impairment of Cell Division and Proliferation in Experimental Models

This compound is known to inhibit the ability of insects to reproduce, acting as a chemosterilant. herts.ac.ukebi.ac.uk This effect is linked to its ability to induce sterility in both male and female insects. ebi.ac.uk The impairment of reproduction is often a consequence of disrupting cell division and proliferation, particularly in reproductive tissues. who.intannualreviews.org

Studies have shown that apholate can cause a reduction in the number of eggs laid by treated female insects. ebi.ac.uk In some cases, larval treatment with apholate completely suppressed ovariolar development. nih.gov The observed degeneration and abnormal development in ovaries of treated insects are indicative of impaired cell division and proliferation. entomon.innih.gov

The mechanism behind the impairment of cell division by alkylating agents is often related to their interaction with DNA, leading to DNA damage that triggers cell cycle arrest or programmed cell death. nih.govnih.gov

Induction of Ultrastructural Changes in Cellular Organelles

Research using electron microscopy has revealed that apholate can induce ultrastructural changes in the cellular organelles of treated organisms. nih.gov In studies on insect oogenesis, treatment with apholate led to changes in presumptive and primary follicles of the adult ovary. nih.gov These changes included condensation of chromatin, disruption of the nuclear envelope, and extensive degeneration characterized by the presence of numerous myelin figures and residual bodies. nih.gov High incidence of autophagy was also observed in tissues at certain dose levels. nih.gov

These ultrastructural alterations, particularly the changes in chromatin and the nuclear envelope, are consistent with the known effects of agents that damage DNA and disrupt nuclear function. cdnsciencepub.comnih.gov The degeneration and presence of residual bodies suggest cellular damage and impaired cellular clearance mechanisms. nih.gov While the provided text focuses on insect ovaries, similar disruptions in cellular organelles can occur in other cell types exposed to alkylating agents. nih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 5845 |

| Apholate | 5845 |

Data Tables:

Based on the provided text, specific quantitative data suitable for detailed interactive data tables is limited. However, some findings on chromosomal aberrations and effects on egg development can be summarized.

Table 1: Effect of Apholate on Bone-Marrow Chromosomes of Mice

| Time Post-Treatment | Aberration Frequency (%) | Types of Aberrations Observed |

| 15 min | Absent | - |

| 24 hr | 28.2 | Single chromatid breaks, subchromatid breaks, isochromatid breaks, constrictions, gaps, lesions, exchanges. cdnsciencepub.com |

| 48 hr | High (Peak) | Chromosomal aberrations and SCEs. ebi.ac.uk |

| 120 hr | 0.3 | - |

| 144 hr | Absent | - |

Table 2: Effects of Apholate Treatment on Insect Ovaries

| Treatment Level (e.g., ppm) | Observed Effects on Ovaries | Study Organism |

| 20 ppm (larval) | Ultrastructural changes in presumptive and primary follicles, chromatin condensation, nuclear envelope disruption, degeneration, myelin figures, residual bodies. nih.gov | Aedes aegypti |

| 30 ppm (larval) | Completely suppressed ovariolar development, high incidence of autophagy. nih.gov | Aedes aegypti |

| 5 µg (injected) | Degeneration different from metepa (B8393), fewer oocytes, disintegration of germarium, irregular clumps of chromatin. entomon.in | Dysdercus cingulatus |

| 7.5 µg (injected) | Drastic influence, high mortality, reduced mating, no abdomen swelling, complete infecundity, shrunken/disintegrated germarium. entomon.in | Dysdercus cingulatus |

| Residue (contact) | Failure to develop eggs, oocyte growth up to previtellogenic period, sometimes vitellogenesis starts but resorbed later, atrophied ovarian tube filled with invading follicle cells. entomon.in | Dysdercus cingulatus |

Analysis of Biochemical Pathway Alterations in Target Organisms

The alkylating nature of apholate directly impacts biochemical pathways by interfering with the synthesis and function of essential biomolecules, particularly nucleic acids and proteins. A proposed mechanism suggests that alkylating agents can deactivate or block essential enzymes required for nucleic acid synthesis. annualreviews.org This disruption in DNA and RNA synthesis would consequently affect critical cellular processes, including cell division and differentiation, which are vital for gamete formation and embryonic development.

Research findings indicate alterations in specific biochemical parameters in target organisms following apholate exposure. For example, studies on Dysdercus koenigii treated with apholate showed significant reductions in haemolymph volume and changes in haemocyte populations, with a decrease in plasmatocytes and a predominance of prohaemocytes compared to controls. ebi.ac.uk In the ovaries of Dysdercus cingulatus, histochemical studies revealed the absence of protein, carbohydrate, or lipid yolk granules after apholate treatment, indicating a disruption of vitellogenesis pathways essential for egg development. entomon.in Treatment also inhibited oocyte growth after previtellogenesis, leading to atrophy of ovarian tubes. entomon.in While not in insects, studies on albino rats treated with apholate showed testicular damage and changes in serum LDH isozyme patterns, suggesting broader biochemical impacts beyond direct reproductive tissues in some organisms. ebi.ac.uk

Research on the Specificity of Molecular Interactions across Insect Taxa

Research has demonstrated that the effects of apholate can vary across different insect taxa, although the underlying alkylating mechanism is generally conserved. The severity of cytological, physiological, and genetic effects can range from slight to severe and may exhibit species-specific differences, in addition to being dose-dependent. nih.gov

Studies on various insect species highlight this variability:

House Flies (Musca domestica) : Apholate was shown to induce sterility in both male and female house flies. cambridge.organnualreviews.org Research also investigated the influence of apholate on haemolymph proteins in adult house flies. ebi.ac.uk Resistance to apholate has been observed in some house fly strains. cambridge.org

Aedes aegypti : Apholate induces sterility in both sexes, with females being more affected by adult-stage treatment. ebi.ac.uk It reduces the number of eggs laid regardless of whether treatment occurred during larval or adult stages. ebi.ac.uk Ultrastructural changes during oogenesis are a notable effect in this species. ebi.ac.uk Resistance to apholate has also been studied in Aedes aegypti. ebi.ac.uk

Culex pipiens fatigans : Apholate has been shown to induce sterility in this mosquito species, with sterility lasting for a significant duration. ebi.ac.uk

Screw-worm Fly (Cochliomyia hominivorax) : Adults of either sex were completely sterilized by apholate treatment. annualreviews.org

Citrus Red Mites (Panonychus citri) : Spraying with apholate formulations reduced the fecundity of treated females and the viability of their eggs and larvae. annualreviews.org

Dysdercus cingulatus : Apholate treatment leads to drastic effects on ovaries, including the disintegration of germarium and follicular epithelium, reduction in oocyte size, and their resorption. entomon.in Multiple oocytes may be present in follicles after treatment. entomon.in

Periplaneta americana : Tumor-like growth in the ovary has been observed in this species after apholate treatment. ebi.ac.uk

Below is a table summarizing some of the observed effects of Apholate on different insect species based on research findings:

| Insect Species | Observed Effects | Reference |

| Musca domestica | Sterility (males and females), influence on haemolymph proteins, resistance development | ebi.ac.ukcambridge.organnualreviews.org |

| Aedes aegypti | Sterility (males and females, adult females more affected), reduced egg laying, ultrastructural oogenesis changes, resistance development | ebi.ac.uk |

| Culex pipiens fatigans | Sterility (long duration) | ebi.ac.uk |

| Cochliomyia hominivorax | Complete sterilization (males and females) | annualreviews.org |

| Panonychus citri | Reduced female fecundity, reduced egg and larval viability | annualreviews.org |

| Dysdercus cingulatus | Ovarian damage (disintegration, reduced oocyte size, resorption), disrupted vitellogenesis | entomon.in |

| Periplaneta americana | Tumor-like growth in ovary | ebi.ac.uk |

| Dysdercus koenigii | Reduced haemolymph volume, altered haemocyte populations | ebi.ac.uk |

Lack of Scientific Data Precludes a Detailed Analysis of this compound's Reproductive Effects in Insects

A thorough review of available scientific literature reveals a significant gap in research specifically investigating the biological and genetic effects of the chemical compound "this compound" on insect reproduction. While studies on related chemosterilants such as apholate and metepa exist, there is a notable absence of specific data for this compound. Consequently, a detailed article structured around its impact on gametogenesis, embryogenesis, and larval development, as requested, cannot be accurately generated at this time.

Efforts to gather information on the effects of this compound on key reproductive processes in insects were unsuccessful. Searches for specific impacts on spermatogenesis, sperm viability, oogenesis, and the integrity of the follicular epithelium and germarium yielded no dedicated research findings for this particular compound. Similarly, investigations into its potential to inhibit cleavage and blastoderm formation during embryogenesis, or to cause developmental abnormalities in the first filial (F1) generation, did not return any relevant studies.

The scientific community has explored the mechanisms of action for various aziridinyl compounds, a class to which apholate belongs, in inducing sterility in insects. This body of research indicates that such compounds can interfere with nucleic acid replication, leading to dominant lethal mutations in the genetic material of sperm and eggs. This, in turn, can result in the failure of zygotes to develop. However, without specific studies on this compound, it is not possible to extrapolate these general mechanisms with the scientific accuracy required for a detailed analysis.

The absence of empirical data makes it impossible to construct the requested data tables or provide in-depth research findings on the specific biological and genetic consequences of this compound exposure in insects. Any attempt to do so would be speculative and would not meet the standards of scientific rigor.

Therefore, until research is conducted and published specifically on the effects of this compound on insect reproduction, a comprehensive and scientifically accurate article on this topic cannot be produced.

Biological and Genetic Effects of Methyl Apholate on Insect Reproduction

Genetic Basis of Sterility Induction

The induction of sterility in insects by chemical agents is often rooted in the genetic damage inflicted upon the reproductive cells. This damage can manifest in various forms, leading to the inability of treated insects to produce viable offspring.

Cytogenetic Analysis of Reciprocal Translocations

A more detailed understanding of the genetic damage caused by a chemosterilant can be achieved through cytogenetic analysis. This involves the microscopic examination of the chromosomes of treated insects to identify specific types of aberrations. One of the key types of damage looked for is reciprocal translocations.

A reciprocal translocation is a chromosomal rearrangement where segments from two different chromosomes are exchanged. While an insect heterozygous for a reciprocal translocation may be viable, it will produce a significant proportion of genetically unbalanced gametes during meiosis. When these unbalanced gametes participate in fertilization, the resulting zygotes are typically non-viable. The presence of reciprocal translocations can, therefore, be a significant contributor to the induced sterility. The analysis would involve dissecting the reproductive tissues of treated insects, preparing chromosome spreads, and examining them for these specific structural changes.

Effects on Mating Competitiveness of Experimentally Sterilized Males

For a chemosterilant to be effective in a sterile insect technique (SIT) program, the sterilized males must be able to compete successfully with wild males for mates. Therefore, it is crucial to assess the mating competitiveness of males treated with the sterilizing agent.

This research typically involves laboratory or field-cage studies where a known number of sterilized males, wild males, and virgin wild females are placed together. The resulting egg batches are collected and their fertility is assessed. The ratio of sterile to fertile egg masses provides a measure of the mating competitiveness of the sterilized males relative to the wild males. Ideally, a chemosterilant should induce a high level of sterility without negatively impacting the vigor, longevity, and mating behavior of the treated males. Any significant reduction in mating competitiveness would necessitate the release of a much larger number of sterile males to achieve the desired level of population suppression, which could be logistically and economically challenging.

Table 2: Hypothetical Mating Competitiveness of Methyl Apholate-Sterilized Males

| Ratio of Sterile to Wild Males | Expected Percentage of Sterile Egg Masses (if equally competitive) | Observed Percentage of Sterile Egg Masses | Competitiveness Index |

| 1:1 | 50% | 40% | 0.8 |

| 5:1 | 83.3% | 75% | 0.9 |

| 10:1 | 90.9% | 85% | 0.94 |

Note: This table is illustrative and does not represent actual experimental data for methyl apholate (B1665135). A competitiveness index of 1.0 would indicate equal competitiveness with wild males.

Research on Insect Resistance to Methyl Apholate

Mechanisms of Resistance Development in Insect Populations

The development of resistance in insect populations involves complex mechanisms that allow a subset of individuals to survive exposure to a chemical that would be lethal to a susceptible population. researchgate.net These mechanisms can include behavioral changes, reduced penetration of the chemical through the cuticle, target-site insensitivity, and metabolic detoxification. researchgate.netbiomedres.us While specific mechanisms for Methyl apholate (B1665135) are not detailed in the provided results, as an alkylating agent and chemosterilant, potential mechanisms could involve reduced uptake, increased metabolism, or altered cellular responses to DNA damage.

Genetic Basis of Methyl Apholate Resistance

Insecticide resistance has a heritable basis, meaning it is linked to genetic changes within the insect population. researchgate.netbiomedres.us These genetic changes can involve modifications in genes that code for target proteins, enzymes involved in detoxification, or proteins affecting cuticle penetration or behavior. researchgate.netbiomedres.us The evolution of resistance is a clear example of micro-evolution driven by strong selective pressures from insecticide use. nih.gov The repeatability of resistance evolution depends on whether different populations evolve the same or different resistance mechanisms, which is influenced by the genetic variation present in the populations. rothamsted.ac.uk While the specific genes conferring resistance to this compound are not identified in the provided texts, resistance to other insecticides and chemosterilants has been linked to specific gene mutations. mdpi.com

Identification of Cross-Resistance Patterns to Other Chemosterilants and Insecticides in Laboratory Strains

Cross-resistance occurs when resistance to one compound confers resistance to other compounds, often those with a similar mode of action. researchgate.netcroplife.org.au This is a significant concern in resistance management. Resistance to apholate, a related aziridine (B145994) chemosterilant, has been studied in laboratory strains of insects like the house fly (Musca domestica) and Aedes aegypti. cambridge.orgebi.ac.uk Studies have investigated the cross-resistance patterns between apholate and other chemosterilants like tepa and metepa (B8393), which are also aziridine derivatives. cambridge.orgebi.ac.uk Resistance to chemically related compounds is common because they often share a common target site or detoxification pathway. croplife.org.au Cross-resistance between different classes of insecticides has also been observed in various insect species. biomedres.us

Evolutionary Dynamics of Resistance in Insect Populations under Selection Pressure

The evolution of resistance in insect populations is a dynamic process driven by selection pressure from the repeated use of a chemical. croplife.org.aunih.gov Factors influencing the rate of resistance evolution include the intensity of selection pressure, the frequency of resistance alleles in the initial population, the genetic basis of resistance (e.g., monogenic vs. polygenic), the fitness cost of resistance in the absence of the selective agent, and gene flow between populations. nih.goverudit.orgresearchgate.netfrontiersin.org Laboratory selections have demonstrated that insects can develop resistance to various control products, including chemosterilants like apholate, with varying rates depending on the insecticide and insect species. erudit.org The intrinsic rate of increase of an insect population and its movement characteristics also play a role in resistance development. nih.gov

Strategies for Mitigating Resistance in Controlled Research Models

Strategies for managing insecticide resistance aim to prevent or delay the evolution of resistance or to restore susceptibility in resistant populations. researchgate.netgoogle.com These strategies are often explored in controlled research models, including laboratory experiments and simulations. General approaches to resistance management include reducing selection pressure, managing by saturation (e.g., using high doses or synergists), and employing multiple attack strategies (e.g., mixtures or rotations of unrelated insecticides). erudit.orgresearchgate.net

In controlled research models, strategies like using mixtures of toxins simultaneously or rotating different insecticides have been examined. researchgate.netdatadryad.org Simulations suggest that mixture strategies can be effective in delaying resistance, particularly when insecticide efficacy is incomplete or there is gene flow between populations. researchgate.netdatadryad.org The success of these strategies depends on factors such as the mode of action of the chemicals, the potential mechanisms of resistance, prior exposure of the population, and the fitness differential between resistant and susceptible individuals. erudit.org Preserving refugia, areas where insects are not exposed to the selective agent, is another important strategy to maintain a susceptible population that can mate with resistant individuals, diluting the frequency of resistance alleles. researchgate.netgoogle.comerudit.org

Environmental Fate and Degradation Research of Methyl Apholate

Environmental Persistence and Dissipation Studies

No specific data from environmental persistence and dissipation studies for methyl apholate (B1665135) were found in the available literature.

Research on Degradation Pathways in Simulated Environmental Compartments (e.g., soil, water, air)

Information regarding the degradation pathways of methyl apholate in soil, water, or air is not available in the reviewed scientific literature.

Investigation of Photolytic and Hydrolytic Degradation Mechanisms

There are no available studies investigating the photolytic (degradation by light) or hydrolytic (degradation by water) mechanisms of this compound.

Studies on Microbial Biotransformation in Environmental Samples

Research on the microbial biotransformation of this compound in environmental samples could not be located.

Formation and Fate of Transformation Products in Environmental Research

Without studies on the degradation of this compound, there is no information on the formation and environmental fate of its transformation products.

Identification of Major Degradation Metabolites

No major degradation metabolites of this compound have been identified in the reviewed literature.

Environmental Stability of Transformation Products

The environmental stability of any potential transformation products of this compound remains uncharacterized due to the lack of degradation studies.

Mobility and Distribution in Environmental Systems

The mobility and distribution of a chemical compound in the environment are critical factors in determining its potential for widespread contamination and exposure to non-target organisms. These processes are governed by a combination of the chemical's physicochemical properties and the characteristics of the environmental compartments with which it interacts, such as soil, water, and air. For this compound, a chemosterilant containing reactive aziridinyl groups, understanding its behavior in various environmental systems is essential for a comprehensive environmental risk assessment. However, a thorough review of publicly available scientific literature reveals a significant lack of specific research on the mobility and distribution of this compound.

Therefore, this section will outline the fundamental principles of mobility and distribution and, where specific data for this compound is unavailable, will use illustrative examples from other pesticides to demonstrate the concepts and the types of data required for such an assessment.

Research on Adsorption and Leaching Characteristics in Various Soil Types

Adsorption to soil particles and the potential for leaching through the soil profile are key determinants of a pesticide's mobility. Adsorption, the process by which a chemical binds to soil colloids (clay and organic matter), can reduce its concentration in the soil solution and thereby limit its movement. Leaching is the downward movement of a substance through the soil profile with percolating water. The extent of leaching is influenced by the chemical's solubility in water, its adsorption characteristics, and the properties of the soil, such as texture, organic matter content, and pH.

No specific studies on the adsorption and leaching of this compound in different soil types were found in the available scientific literature. To illustrate the type of data that would be necessary for such an assessment, the following table presents hypothetical adsorption and leaching data for a generic pesticide in three different soil types.

Table 1: Illustrative Adsorption and Leaching Characteristics of a Generic Pesticide in Various Soil Types

Disclaimer: The following data is for a hypothetical pesticide and is provided for illustrative purposes only. No such data is currently available for this compound.

| Soil Type | Organic Carbon (%) | Clay Content (%) | Adsorption Coefficient (Kd) (L/kg) | Leaching Potential |

| Sandy Loam | 1.2 | 15 | 2.5 | High |

| Silt Loam | 2.5 | 25 | 8.0 | Moderate |

| Clay | 3.8 | 45 | 25.0 | Low |

In this illustrative table, the adsorption coefficient (Kd) increases with higher organic carbon and clay content, leading to lower leaching potential in the clay soil compared to the sandy loam. For this compound, with its multiple polar functional groups, it could be hypothesized that it would exhibit some degree of adsorption to soil particles, particularly in soils with higher organic matter and clay content. However, without experimental data, its actual mobility remains unknown.

Studies on Volatilization from Environmental Surfaces

Volatilization is the process by which a substance transforms from a solid or liquid state to a gaseous state and is released into the atmosphere. The potential for a pesticide to volatilize from soil or water surfaces is dependent on its vapor pressure and its Henry's Law constant, as well as environmental conditions such as temperature, wind speed, and soil moisture.

Table 2: Illustrative Volatilization Rates of Two Generic Pesticides from a Soil Surface

Disclaimer: The following data is for hypothetical pesticides and is provided for illustrative purposes only. No such data is currently available for this compound.

| Pesticide | Vapor Pressure (mPa at 25°C) | Henry's Law Constant (Pa m³/mol) | Volatilization Flux (µg/m²/hr) |

| Pesticide A | 15.0 | 0.5 | 1.2 |

| Pesticide B | 0.5 | 0.01 | 0.1 |

In this example, Pesticide A, with a higher vapor pressure and Henry's Law constant, exhibits a greater volatilization flux compared to Pesticide B. For this compound, its relatively large molecular weight might suggest a low vapor pressure, but its complex structure makes theoretical predictions difficult without experimental data.

Bioaccumulation Potential in Model Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration of the chemical in the organism's tissues that is greater than in the surrounding environment. The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity (fat-solubility). Chemicals with high Kow values tend to accumulate in the fatty tissues of organisms.

Specific studies on the bioaccumulation potential of this compound in any model organisms were not identified in the scientific literature. The high reactivity of the aziridinyl groups in this compound suggests that it may readily react with biological molecules, which could lead to bio-transformation and potentially limit its bioaccumulation in its original form. However, the accumulation of its metabolites could still be a concern.

The following table provides an illustrative example of bioaccumulation data for a generic pesticide in a model aquatic organism.

Table 3: Illustrative Bioaccumulation Data for a Generic Pesticide in a Model Fish Species

Disclaimer: The following data is for a hypothetical pesticide and is provided for illustrative purposes only. No such data is currently available for this compound.

| Organism | Exposure Concentration (µg/L) | Tissue Concentration (µg/kg) | Bioconcentration Factor (BCF) |

| Rainbow Trout | 0.1 | 50 | 500 |

| Rainbow Trout | 1.0 | 450 | 450 |

In this hypothetical example, the bioconcentration factor (BCF) indicates the extent to which the pesticide accumulates in the fish tissue relative to the water concentration. Without experimental data on the Kow and metabolic fate of this compound, its potential for bioaccumulation remains speculative.

Advanced Research Methodologies and Analytical Techniques for Methyl Apholate Studies

Chromatographic and Spectroscopic Methods for Detection and Quantification in Research Samples

Chromatographic and spectroscopic techniques are fundamental for the identification, separation, and quantification of Methyl apholate (B1665135) in various research matrices. Gas Chromatography (GC) has been employed for the determination of trace amounts of Apholate, along with other insect chemosterilants like Tepa, Metepa (B8393), Methiotepa, and Hempa. ashs.org Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of organic compounds, including pesticides, providing both separation and structural information through mass analysis. mdpi.com, usgs.gov, analchemres.org The use of selective detection methods, such as sulfur-selective detectors or Mass Spectrometry (MS), enhances the sensitivity and selectivity of GC analysis for compounds containing these elements. cdc.gov, usgs.gov Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS) are also utilized for the analysis of pesticides and their degradates in complex samples like water and sediment, offering high sensitivity and selectivity. usgs.gov Thin-layer chromatography (TLC) has also been used to check the identity of compounds in Apholate residues during studies on its residual properties. tandfonline.com

Microscopic Techniques for Cellular and Ultrastructural Analysis (e.g., Electron Microscopy)

Microscopic techniques are crucial for visualizing the effects of Methyl apholate on biological structures at the cellular and ultrastructural levels. Electron microscopy, including Scanning Electron Microscopy (SEM), has been utilized in studies investigating the impact of chemosterilants like Apholate on insects. univ-biskra.dz, wikimedia.org These techniques allow for detailed examination of morphological changes in tissues and cells. For instance, electron microscopic examination has been used to study histopathological effects on ovaries, revealing structural changes in developing follicles and ovarian stroma following exposure to certain compounds. researchgate.net Scanning Electron Microscopy studies on insect larvae treated with other compounds have provided insights into alterations in external morphology, such as changes in cuticle surface and head capsule structure. ekb.eg Histological and histochemical studies, which involve the microscopic examination of tissue samples, have also been conducted to assess the effects of Apholate on ovarian tissue, indicating disintegration of germarium and follicular epithelium. entomon.in

Cytogenetic Approaches for Chromosomal Damage Assessment in Laboratory Animals

Cytogenetic approaches are employed to evaluate the potential of this compound to induce damage to genetic material, specifically chromosomes. Studies have shown that Apholate can cause changes in genetic material and chromosomal damage. britannica.com Cytogenetic analysis in lymphocytes of Apholate-treated rats revealed a significant increase in the frequency of chromosomal aberrations, with single chromatid breaks being the predominant type. ebi.ac.uk Sister-chromatid exchanges (SCEs) frequency was also found to be significantly higher in lymphocytes of Apholate-treated rats compared to controls. ebi.ac.uk In vitro tests using cultured human cells have been used to compare the effects of Apholate and related compounds on human chromosomes. msu.edu These cytogenetic assessments provide valuable data on the genotoxic potential of the compound. The micronucleus test and bone-marrow chromosome analysis are standard cytogenetic techniques used to assess chromosomal damage in laboratory animals. dntb.gov.ua, researchgate.net

Biochemical Assays for Enzyme Activity and Metabolic Pathway Analysis

Biochemical assays are vital for understanding the interactions of this compound with biological molecules and its effects on metabolic processes. Studies have investigated changes in enzyme activity, such as alterations in serum LDH isozyme patterns, induced by Apholate in rats. ebi.ac.uk A colorimetric method has been reported for assaying LDH-X activity in such studies. ebi.ac.uk Enzyme inhibition has been suggested as a potential mechanism for the effects of chemosterilants like Apholate on reproductive systems. cambridge.org, entomon.in While not specific to Apholate in the provided results, biochemical determinations assessing the activity of enzymes like carbohydrases, chitinase, proteinase, and phenol (B47542) oxidase have been conducted in insect studies involving other compounds, illustrating the application of these assays in toxicology research. ekb.eg

Comparative Academic Analysis with Other Chemosterilants

Comparative Studies of Mechanistic Actions with Tepa, Metepa (B8393), and Hempa in Research Systems

In controlled research environments, the mechanistic actions of methyl apholate (B1665135), tepa, metepa, and hempa have been elucidated, revealing fundamental differences in their chemical nature and interaction with insect reproductive systems.

Methyl apholate, along with tepa and metepa, belongs to the class of aziridinyl alkylating agents. researchgate.net The aziridine (B145994) rings in these molecules are highly reactive and function by alkylating biological macromolecules, most significantly DNA. researchgate.netnih.gov This alkylation process, the covalent attachment of an alkyl group, can lead to several detrimental effects on the DNA of germ cells, including cross-linking of DNA strands, abnormal pairing of nucleotides, and depurination. nih.gov These alterations result in chromosomal damage and the induction of dominant lethal mutations in the sperm and eggs of treated insects. nih.gov Consequently, when a sterilized insect mates with a wild counterpart, the resulting zygotes are typically non-viable, leading to a reduction in the reproductive potential of the population. While all three compounds share this general mechanism, subtle differences in their molecular structure can influence their reactivity and the specific sites of alkylation, potentially leading to variations in their biological effects.

In contrast, hempa (hexamethylphosphoramide) represents a different class of chemosterilants known as non-alkylating agents. ingentaconnect.com Unlike the aziridinyl compounds, hempa itself is not an alkylating agent. Its sterilizing effect is a result of its metabolism within the insect's body. ingentaconnect.com Enzymatic processes, likely involving cytochrome P450 monooxygenases, metabolize hempa into mutagenic compounds that can then interfere with the genetic integrity of reproductive cells. ingentaconnect.com This metabolic activation is a key differentiator from the direct alkylating action of this compound, tepa, and metepa. This distinction is significant in research as it implies that the efficacy of hempa can be influenced by the metabolic rate of the target insect species.

A comparative overview of their mechanisms is presented below:

| Feature | This compound / Tepa / Metepa | Hempa |

| Chemical Class | Aziridinyl Alkylating Agent | Non-alkylating Phosphoramide |

| Primary Mechanism | Direct alkylation of DNA | Metabolic activation to a mutagenic agent |

| Molecular Target | Primarily nucleic acids in germ cells | Precursor molecule requiring enzymatic conversion |

| Resulting Genetic Damage | Chromosomal aberrations, dominant lethal mutations | Mutations in genetic material |

Comparative Efficacy in Inducing Sterility across Diverse Insect Species in Laboratory Settings

The efficacy of a chemosterilant is a critical parameter in laboratory evaluations, often measured by the degree of sterility induced at specific concentrations and the impact on the competitiveness of the sterilized insects. Comparative studies have demonstrated that the effectiveness of this compound, tepa, metepa, and hempa can vary significantly among different insect species.

A comprehensive review of early research indicated that tepa, metepa, apholate (the parent compound of this compound), and hempa have been shown to affect the reproductive and somatic tissues of over 65 insect species. entomon.in The effects, which ranged from slight to severe, were generally found to be dose-dependent and, in some instances, species-specific. entomon.in For example, aziridinyl compounds like tepa and apholate were identified as highly effective chemosterilants for the house fly, Musca domestica, and mosquito species such as Aedes aegypti and Anopheles quadrimaculatus. ingentaconnect.com

Hempa, while effective, has been noted in some studies to be less potent than its aziridinyl counterparts. ingentaconnect.com However, its lower mammalian toxicity was initially considered an advantage in certain research contexts. ingentaconnect.com The choice of chemosterilant in laboratory studies often depends on the target insect and the specific research objectives, with efficacy being a primary consideration. The comparative effectiveness is often quantified by determining the dose required to achieve a certain level of sterility (e.g., 90% effective dose or ED₉₀) and comparing this to the lethal dose (LD₅₀). nih.gov

Differential Effects on Insect Physiology and Genetics in Controlled Experiments

Beyond the induction of sterility, chemosterilants can have a range of effects on the physiology and genetics of insects, which are meticulously documented in controlled experiments. These effects can vary between compounds and are crucial for understanding the broader biological impact of these chemicals.

Physiological Effects:

The primary physiological targets of these chemosterilants are the reproductive organs. In the red cotton bug, Dysdercus cingulatus, studies have shown that both apholate and metepa can inhibit oocyte development. researchgate.net However, the histological patterns of degeneration in the ovaries differ, with apholate causing a more severe disintegration of the germarium and follicular epithelium. researchgate.net At certain doses, these compounds can lead to the resorption of oocytes and, in the case of apholate, the presence of multiple oocytes within a single follicle and the near-complete disappearance of prefollicular tissue. researchgate.net Such detailed physiological studies highlight the distinct impacts these closely related compounds can have on gonadal tissue.

Genetic Effects:

The genetic effects of aziridinyl chemosterilants like this compound, tepa, and metepa are primarily characterized by the induction of chromosomal breaks and rearrangements, leading to dominant lethal mutations. nih.gov This is a direct consequence of their DNA alkylating mechanism. Hempa, through its metabolic activation, also acts as a mutagen, inducing genetic damage that leads to sterility. The types and frequencies of mutations can differ between compounds and may be influenced by the DNA repair mechanisms present in the target insect species. The study of dominant lethality is a common method in genetic toxicology to assess the damage induced by these agents in the germline of insects. nih.gov

Analysis of Resistance Patterns against Related Compounds in Established Resistant Strains

The development of resistance to chemosterilants is a significant concern in the context of their potential long-term use. Laboratory selection experiments have been conducted to establish resistant strains and to study the patterns of cross-resistance to related compounds.

A notable study on Aedes aegypti involved a strain selected for resistance to apholate over 43 generations. nih.gov This apholate-resistant strain exhibited a 20-fold increase in resistance to the sterilizing effects of apholate compared to the susceptible parent colony. nih.gov When this resistant strain was tested against other aziridinyl chemosterilants, it showed little cross-resistance to tepa but a 3- to 4-fold increase in resistance to metepa. nih.gov This demonstrates that while these compounds share a similar mechanism of action, the structural differences are significant enough that resistance to one does not necessarily confer a high level of resistance to another.

This differential cross-resistance is critical from a research standpoint as it suggests that different resistance mechanisms may be at play. For example, resistance could be due to enhanced metabolic detoxification, and the enzymes involved may have a higher affinity for one compound over another. The lack of significant cross-resistance between apholate and tepa in this study suggests that rotation or combination of these agents could be a strategy to manage resistance, a concept explored in academic models.

The table below summarizes the cross-resistance patterns observed in the apholate-selected Aedes aegypti strain.

| Chemosterilant | Level of Resistance in Apholate-Resistant Strain |

| Apholate | High (20-fold) |

| Tepa | Low |

| Metepa | Moderate (3- to 4-fold) |

Research on Synergistic Effects with Other Biocontrol Agents in Academic Models

In the field of integrated pest management (IPM), there is growing academic interest in the synergistic effects of combining different control agents. Research in this area explores whether the combined effect of two or more agents is greater than the sum of their individual effects.

Academic models have investigated the potential for combining chemosterilants with microbial biocontrol agents, such as entomopathogenic fungi (e.g., Beauveria bassiana) or bacteria (e.g., Bacillus thuringiensis). The rationale behind this approach is that the sublethal effects of a chemosterilant might weaken the insect's immune system, making it more susceptible to infection by a pathogen. Conversely, a pathogen might stress the insect, increasing its susceptibility to the sterilizing effects of a chemical.

Future Research Directions and Unanswered Questions in Methyl Apholate Research

Elucidating Novel Molecular Targets and Pathways of Action

The precise molecular targets and comprehensive pathways through which Methyl apholate (B1665135) exerts its effects are not yet fully elucidated. While chemosterilants are known to affect insect reproductive systems, the specific proteins, enzymes, or genetic processes directly modulated by Methyl apholate require detailed investigation. Future research should employ advanced biochemical and molecular techniques, such as proteomics and transcriptomics, to identify the complete suite of molecules it interacts with and the downstream cellular and physiological consequences of these interactions. Understanding these fundamental mechanisms is vital for predicting its effects across different insect species and developmental stages, as well as for identifying potential off-target effects in research models. Research into the effects of chemosterilants on reproductive organs and embryogenesis in insects has been conducted, highlighting the need for data on how new compounds affect these processes senasica.gob.mx. Studies have shown that alkylating agents like apholate can inhibit embryonic development at early stages senasica.gob.mx. Further research is needed to understand the specific molecular events underlying these observations with this compound.

Understanding Long-term Ecological Impacts in Controlled Research Environments

Assessing the long-term ecological impacts of this compound in controlled research environments is a critical area for future study. This includes investigating its persistence and degradation pathways in various controlled substrates (e.g., soil, water, plant material within laboratory or mesocosm settings), its potential for bioaccumulation or biomagnification within simplified food chains established in research models, and its effects on non-target organisms present in these controlled systems. wur.nlnih.gov. While some information exists on the environmental fate of related compounds like methyl parathion (B1678463) nih.govcdc.gov, the specific long-term behavior and effects of this compound in controlled ecological setups remain largely unknown. Research should focus on designing controlled experiments that simulate relevant environmental conditions to provide data on its persistence, mobility, and potential for unforeseen ecological consequences within the confines of academic research. The need for further research on the environmental effects of chemicals to address missing knowledge has been highlighted in broader contexts of pesticide use researchgate.net.

Developing Advanced Analytical and Detection Methods for Environmental Research Applications

The development of sensitive and specific analytical methods for detecting and quantifying this compound in various complex matrices relevant to environmental research (e.g., insect tissues, growth media, controlled environmental substrates) is essential for future studies. Current analytical techniques may not be sufficiently refined to accurately measure low concentrations of this compound or its potential degradation products in these diverse samples. researchgate.net. Future research should focus on developing and validating advanced methods, such as highly sensitive chromatographic techniques coupled with mass spectrometry, to enable accurate tracing and quantification of this compound in controlled research environments. This will facilitate more precise studies on its environmental fate, uptake by organisms in controlled settings, and the kinetics of its biological interactions. The coupling of short-term bioassays with state-of-the-art chemical analysis techniques is an evolving field offering potential for environmental health assessment epa.gov.

Exploring Structure-Activity Relationships for Enhanced Research Tools and Understanding

A detailed exploration of the structure-activity relationships (SAR) of this compound is crucial for understanding how modifications to its chemical structure influence its biological activity and environmental behavior in research contexts. nih.govnih.gov. Future research should involve synthesizing a series of this compound analogs with targeted structural variations and evaluating their effects on insect sterility and other relevant biological endpoints in laboratory settings. mdpi.com. This will help identify key structural features responsible for its activity and potentially lead to the design of modified compounds with enhanced properties for specific research applications or with altered environmental profiles within controlled studies. Understanding SAR is a fundamental aspect of developing new compounds with optimized properties nih.gov.

Integration of this compound Research with Emerging Insect Control Paradigms in Academic Models

Future research should explore how this compound, or the knowledge gained from studying its mechanisms, could be integrated into emerging insect control paradigms within academic research models. This includes investigating its potential complementary role in integrated pest management (IPM) strategies in controlled laboratory or semi-field settings, potentially in combination with biological control agents, behavioral manipulators, or other non-chemical methods. umn.edufrontiersin.org. Furthermore, research could explore the theoretical integration of chemosterilization principles, as exemplified by studies on compounds like apholate, with techniques like the sterile insect technique (SIT) in research models, assessing potential synergistic effects or novel approaches to pest suppression in contained environments. nih.govresearchgate.netmdpi.combiorxiv.org. Research into alternative pest management tools, such as biopesticides, highlights the importance of considering multiple modes of action and integrating different strategies mdpi.com. Mathematical models are also becoming indispensable tools for analyzing pest control strategies, including integrated approaches aimspress.com.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing methyl apholate’s chemosterilant effects in insect models?

- Methodological Answer : Standard protocols involve treating insect larvae (e.g., Aedes aegypti) with this compound at critical developmental stages. For example, applying 15 ppm this compound at the second larval instar induces near-complete sterility in adult females by disrupting ovarian development . Key steps include:

- Dose Optimization : Titrate concentrations (e.g., 5–20 ppm) to balance efficacy and toxicity.

- Timing : Apply during early larval stages to target germ cell development.

- Controls : Include untreated cohorts and solvent-only controls to isolate compound-specific effects.

- Endpoint Analysis : Evaluate fecundity (egg production), fertility (hatching rates), and histopathological changes in reproductive tissues .

Q. How does this compound induce cytogenetic damage in insect reproductive tissues?

- Methodological Answer : this compound causes degeneration of nurse cells and follicular epithelia in ovaries, leading to developmental arrest. In treated Aedes aegypti, electron microscopy reveals:

- Nurse Cell Degeneration : Loss of cytoplasmic integrity and nuclear pyknosis in primary follicles.

- Follicular Epithelium Disintegration : Breakdown of cell junctions, preventing oocyte maturation.

- Validation : Use hematoxylin-eosin staining and TEM to document these changes. Compare with untreated tissues to confirm specificity .

Q. What are the standard methods for quantifying this compound’s residual activity in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is preferred. Protocols include:

- Sample Preparation : Extract residues from water/soil using solid-phase extraction (C18 columns).

- Calibration : Prepare standard curves (0.1–50 ppm) for quantification.

- Validation : Spike recovery tests (≥80% recovery) and limit of detection (LOD ≤ 0.05 ppm) ensure reliability .

Advanced Research Questions

Q. How do conflicting data on this compound’s efficacy across insect species inform experimental design?

- Methodological Answer : Variations in susceptibility (e.g., Aedes vs. Anopheles) may stem from differences in detoxification enzymes or reproductive biology. To address this:

- Comparative Studies : Test this compound across phylogenetically diverse species under standardized conditions.

- Metabolic Profiling : Use LC-MS to identify species-specific metabolites (e.g., glutathione conjugates).

- Statistical Adjustments : Apply multivariate analysis to account for variables like larval density and temperature .

Q. What molecular mechanisms underlie this compound’s selectivity for reproductive cells versus somatic tissues?

- Methodological Answer : this compound’s alkylating properties preferentially target rapidly dividing cells (e.g., germline cells). Advanced approaches include:

- Transcriptomic Profiling : RNA sequencing of ovarian vs. somatic tissues post-treatment to identify differentially expressed genes (e.g., DNA repair pathways).

- In Vitro Assays : Treat isolated germline and somatic cell lines to compare apoptosis rates (e.g., Annexin V staining).

- Structural Analysis : Compare this compound’s reactivity with nucleophilic sites in germ cell-specific proteins (e.g., using molecular docking simulations) .

Q. How can researchers resolve contradictions in reported LD₅₀ values for this compound in non-target organisms?

- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) or test organisms (e.g., mice vs. zebrafish). Mitigation strategies:

- Meta-Analysis : Pool existing data to identify outliers and confounding variables (e.g., solvent carriers).

- Standardized Toxicity Testing : Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Dose-Response Modeling : Use probit analysis to calculate LD₅₀ with 95% confidence intervals, ensuring reproducibility .

Methodological Considerations for Data Interpretation

-

Handling Contradictory Results :

- Variable Control : Document environmental conditions (e.g., humidity, photoperiod) that influence compound stability.

- Replication : Minimum three biological replicates per treatment group to assess variability.

- Cross-Validation : Confirm key findings using orthogonal methods (e.g., qPCR for gene expression alongside proteomics) .

-

Statistical Frameworks :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.